1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound is a fluoroquinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:
- Cyclopropyl group at position 1, which enhances bacterial target affinity by optimizing steric and electronic interactions with DNA gyrase .
- 6,7-Difluoro substitutions, common in fluoroquinolones, which improve DNA gyrase/topoisomerase IV inhibition and cellular permeability .
- 8-Methoxy group, which stabilizes the drug-enzyme complex and reduces resistance development .
- C-3 carboxamide linked to a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene moiety. This thiazole ring may enhance pharmacokinetic properties, such as solubility and bioavailability, compared to simpler carboxamide substituents .
Synthesis involves sequential reactions starting from 3-methoxy-2,4,5-trifluorobenzoic acid, including cyclopropane ring formation and thiazole coupling, with an overall yield of ~48% .
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-8-7-27-18(21-8)22-17(25)11-6-23(9-3-4-9)14-10(15(11)24)5-12(19)13(20)16(14)26-2/h5-7,9H,3-4H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFDGIVNPXGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves several steps. The starting material is typically a quinoline derivative, which undergoes cyclopropylation, fluorination, and methoxylation reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity :
- The compound has shown promising antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics .
- Case studies indicate that derivatives of this compound have been effective against Gram-positive and Gram-negative bacteria, making it a candidate for treating various infections.
-
Anticancer Potential :
- Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The thiazole moiety in this compound may enhance its efficacy against specific cancer types .
- In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .
- This application is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy :
- Cancer Research :
- Inflammation Studies :
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluoroquinolones and related heterocyclic carboxamides exhibit structural diversity that directly impacts their biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
C-3 Substituent Critical for Activity :
- Replacement of the carboxylic acid or carboxamide group (e.g., with carbohydrazide or ethyl ester) significantly reduces antibacterial potency . The thiazole carboxamide in the target compound likely mimics the carboxylate’s interaction with Mg²⁺ in the DNA gyrase-binding pocket, preserving activity .
Role of Fluorine and Methoxy Groups: The 6,7-difluoro and 8-methoxy substituents are conserved in high-activity fluoroquinolones. These groups enhance DNA gyrase binding and reduce efflux pump-mediated resistance .
Thiazole vs. Other Heterocycles: The (2Z)-4-methyl-thiazole group in the target compound may offer superior metabolic stability compared to benzothiazole-thiazolidinone hybrids or aryl carboxamides , which are prone to oxidative degradation.
Synthetic Accessibility :
- The target compound’s synthesis yield (~48%) is comparable to analogs like the ethyl carboxylate derivative (48%) but lower than some benzothiazole carboxamides (up to 70%) .
Biological Activity
1-Cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Molecular Information :
- CAS Number : 112811-72-0
- Molecular Formula : C14H11F2N3O4S
- Molecular Weight : 295.24 g/mol
The compound exhibits significant inhibitory activity against mammalian topoisomerase II and bacterial DNA gyrase. Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Inhibition of these enzymes can lead to cytotoxic effects in rapidly dividing cells.
Inhibition Studies
In a study assessing the inhibition of mammalian topoisomerase II using HeLa cell extracts, the compound demonstrated an effective concentration (EC50) of 7.6 µM. This was notably less potent than the standard drug VP-16 (etoposide), which had an EC50 of 0.81 µM .
Antitumor Activity
The compound has shown promising antitumor activity across various cancer cell lines. The presence of the thiazole moiety is critical for enhancing cytotoxicity. Research indicates that modifications to the structure can significantly affect the biological activity:
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| 1 | 1.61 ± 1.92 | Antitumor |
| 2 | 1.98 ± 1.22 | Antitumor |
The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring and phenyl groups play a crucial role in enhancing cytotoxic effects against cancer cells .
Antibacterial Activity
Additionally, derivatives of this compound have been evaluated for their antibacterial properties. A study on related quinoline derivatives highlighted their effectiveness against various bacterial strains, indicating potential as antibiotic agents .
Case Studies
- Topoisomerase Inhibition : A study investigated the interaction of the compound with topoisomerase II and its effects on DNA cleavage. The results indicated that modifications at specific positions could enhance or reduce inhibitory activity, underscoring the importance of structural optimization in drug design .
- Anticancer Efficacy : In vitro tests on multiple cancer cell lines revealed that compounds with similar frameworks exhibited significant growth inhibition, suggesting that this class of compounds could be developed into effective anticancer therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
